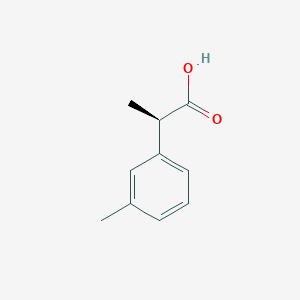

(R)-2-m-Tolyl-propionic acid

Descripción

BenchChem offers high-quality (R)-2-m-Tolyl-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-m-Tolyl-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWBVWNCAANKGU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(R)-2-m-Tolyl-propionic acid structure elucidation

An In-depth Technical Guide to the Structural Elucidation of (R)-2-m-Tolyl-propionic Acid

Introduction: Beyond the Formula

(R)-2-m-Tolyl-propionic acid, with the chemical formula C₁₀H₁₂O₂, belongs to the class of 2-arylpropionic acids. This structural motif is at the heart of numerous non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen.[1][2] In this context, the stereochemistry at the chiral center—the carbon atom bearing the carboxyl group and the tolyl moiety—is not a trivial detail. It is the primary determinant of pharmacological activity. The (S)-enantiomer of many profens is responsible for the therapeutic effect, while the (R)-enantiomer is often less active or can undergo metabolic chiral inversion in the body.[3]

Therefore, for researchers, scientists, and drug development professionals, a rigorous and unambiguous confirmation of both the molecular structure (constitutional isomer) and the absolute stereochemistry is paramount. This guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of (R)-2-m-Tolyl-propionic acid, moving from foundational verification to absolute stereochemical assignment. We will explore not just the "how" but the critical "why" behind each analytical choice, ensuring a self-validating and authoritative approach.

Part 1: Verification of the Constitutional Isomer

Before determining the absolute configuration, we must first confirm the correct atomic connectivity of 2-(m-tolyl)propionic acid. This process involves integrating data from mass spectrometry and nuclear magnetic resonance spectroscopy to build a coherent structural picture.

Molecular Mass and Formula Confirmation via Mass Spectrometry (MS)

Mass spectrometry is the initial checkpoint, providing a fundamental confirmation of the molecular weight and elemental composition.

Expertise & Experience: We employ High-Resolution Mass Spectrometry (HRMS), typically with a soft ionization technique like Electrospray Ionization (ESI), to minimize fragmentation and obtain a clear molecular ion peak. This allows for a highly accurate mass measurement, which is crucial for deducing the molecular formula.

Experimental Protocol: HRMS (ESI-)

-

Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Ionization Mode: Negative ion mode is preferred for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Analysis: Identify the [M-H]⁻ peak and use the instrument's software to calculate the exact mass and predict the most plausible elemental composition.

Data Presentation: Expected MS Data

| Ion | Calculated Exact Mass (C₁₀H₁₂O₂) | Observed m/z | Description |

| [M-H]⁻ | 163.0764 | ~163.076 | Deprotonated molecular ion. Primary evidence for the molecular weight. |

| [M]⁺• (in EI) | 164.0837 | ~164.084 | Molecular ion (less common in ESI, primary peak in Electron Ionization). |

| [M-COOH]⁺ | 119.0861 | ~119.086 | Result of the loss of the carboxyl group, a characteristic fragmentation for carboxylic acids.[4] |

| [C₇H₇]⁺ | 91.0548 | ~91.055 | Tropylium ion, resulting from benzylic cleavage, indicative of the tolyl group. |

Trustworthiness: The high mass accuracy (< 5 ppm) provided by HRMS leaves virtually no ambiguity in the elemental formula, C₁₀H₁₂O₂, thus validating the foundational composition of the molecule.

Connectivity Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework, confirming the precise arrangement of atoms.

Expertise & Experience: We utilize both ¹H and ¹³C NMR. ¹H NMR reveals the local electronic environment and neighboring protons for each hydrogen atom, while ¹³C NMR provides a count of unique carbon environments. The combination of these techniques allows for the piecing together of the molecular puzzle.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Pay attention to integration values, chemical shifts (δ), and splitting patterns (multiplicity).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon signals.

Data Presentation: Predicted NMR Data for 2-(m-Tolyl)propionic acid

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Singlet (broad) | 1H | -COOH | The acidic proton is highly deshielded and often appears as a broad singlet.[5] |

| ~7.0-7.2 | Multiplet | 4H | Aromatic H | Protons on the m-substituted benzene ring will show complex splitting patterns. |

| ~3.7 | Quartet (q) | 1H | -CH- | The chiral proton is split by the 3 protons of the adjacent methyl group (n+1 = 4). |

| ~2.3 | Singlet (s) | 3H | Ar-CH₃ | The methyl group on the aromatic ring has no adjacent protons, appearing as a singlet. |

| ~1.5 | Doublet (d) | 3H | -CH-CH₃ | This methyl group is split by the single chiral proton (n+1 = 2).[6] |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~125-140 | Aromatic C | Six signals are expected for the six distinct aromatic carbons. |

| ~45 | -CH- | The chiral sp³ carbon attached to the aromatic ring and carboxyl group. |

| ~21 | Ar-CH₃ | The sp³ carbon of the tolyl methyl group. |

| ~18 | -CH-CH₃ | The sp³ carbon of the propionic acid methyl group. |

Trustworthiness: The unique combination of chemical shifts, integrations, and, most importantly, the quartet-doublet splitting pattern of the propionic acid moiety, provides irrefutable evidence for the 2-(m-tolyl)propionic acid constitutional isomer.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral inversion - Wikipedia [en.wikipedia.org]

- 4. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. nagwa.com [nagwa.com]

- 6. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Executive Summary & Strategic Decision Matrix

The Challenge:

Profen drugs (NSAIDs like Naproxen, Ibuprofen, Flurbiprofen) rely on the 2-arylpropionic acid scaffold.[1] The (S)-enantiomer typically carries the desired cyclooxygenase (COX) inhibitory activity, while the (R)-enantiomer contributes to toxicity or undergoes unidirectional metabolic inversion (R

The Solution: This guide details three distinct, validated protocols for accessing enantiopure profens. Selection depends on substrate availability, scale, and cost constraints.

Decision Matrix: Selecting the Optimal Route

Figure 1: Strategic decision tree for selecting the synthesis method based on feedstock and scale.

Method A: Asymmetric Hydrogenation (The Industrial Standard)

Principle:

This method utilizes the Nobel Prize-winning Noyori asymmetric hydrogenation.[2] It involves the high-pressure hydrogenation of an

Mechanism: The Ru-BINAP complex coordinates to the carboxylate oxygen and the olefin, enforcing a rigid geometry that directs hydride delivery to the Re or Si face with high fidelity.

Protocol: Synthesis of (S)-Naproxen

Materials:

-

Substrate: 2-(6-methoxy-2-naphthyl)propenoic acid (Dehydronaproxen).

-

Catalyst: [Ru(OAc)₂((S)-BINAP)] (Note: Use (S)-BINAP to get (S)-Naproxen; verify ligand configuration).

-

Solvent: Degassed Methanol (MeOH).

-

Gas: Hydrogen (

), 99.999% purity. -

Equipment: High-pressure Hastelloy autoclave (e.g., Parr reactor).

Step-by-Step Workflow:

-

Catalyst Preparation (In Glovebox):

-

Dissolve [Ru(COD)Cl₂]n and (S)-BINAP (1.05 eq) in toluene. Heat to reflux with triethylamine to generate the active diacetate species if not purchasing pre-formed catalyst.

-

Expert Tip: The pre-formed complex [Ru(OAc)₂((S)-BINAP)] is more robust against trace oxygen than in-situ generated species.

-

-

Reactor Loading:

-

In a glovebox or under argon counterflow, charge the autoclave with the substrate (1.0 M concentration in MeOH).

-

Add the catalyst solution. Target a Substrate/Catalyst (S/C) ratio of 1000:1 to 5000:1.

-

Critical Control Point: Oxygen is a poison. Ensure the solvent is rigorously degassed via freeze-pump-thaw or sparging with Ar for 30 mins.

-

-

Hydrogenation:

-

Seal the reactor. Purge 3x with

(10 bar), then 3x with -

Pressurize to 50 bar (725 psi)

. -

Heat to 25–30°C . (Note: Higher temps increase rate but may slightly erode ee).

-

Stir vigorously (>1000 rpm) to eliminate mass transfer limitations. Reaction typically completes in 6–12 hours.

-

-

Workup & Analysis:

-

Vent

carefully. Concentrate the methanol solution under reduced pressure. -

Purification: Acid-base extraction. Dissolve residue in dilute NaOH (pH 10), wash with ether (removes catalyst/neutrals), then acidify aqueous layer with HCl to precipitate (S)-Naproxen.

-

Validation: Analyze by Chiral HPLC (Column: Chiralcel OJ-H; Mobile Phase: Hexane/iPrOH/TFA).

-

Method B: Biocatalytic Kinetic Resolution (The Green Route)

Principle: When the racemic ester is easily accessible (e.g., Ibuprofen methyl ester), enzymes (lipases) can selectively hydrolyze the (S)-ester to the acid, leaving the (R)-ester untouched. This is a "Kinetic Resolution" (max 50% yield) but is highly scalable and mild.

Enzyme Selection:

-

CAL-B (Candida antarctica Lipase B): Robust, works well in organic solvents.

-

CRL (Candida rugosa Lipase): Often shows higher selectivity for specific profen chain lengths.

Protocol: Resolution of Racemic Ibuprofen Methyl Ester

Materials:

-

Substrate: rac-Ibuprofen methyl ester.

-

Biocatalyst: Immobilized CAL-B (e.g., Novozym 435).

-

Medium: Phosphate buffer (pH 7.[3]0) / MTBE biphasic system OR Isooctane (for transesterification).

Step-by-Step Workflow:

-

Reaction Setup:

-

Suspend rac-Ibuprofen methyl ester (10 g) in Isooctane (100 mL).

-

Add n-Butanol (2 eq) if performing transesterification, or use a biphasic buffer system for hydrolysis.

-

Add Immobilized Lipase (10% w/w relative to substrate).

-

-

Incubation:

-

Incubate at 45°C in an orbital shaker (200 rpm).

-

Expert Tip: Do not use magnetic stirring bars, as they grind the immobilized enzyme beads, reducing activity and making filtration difficult.

-

-

Monitoring:

-

Monitor conversion by GC or HPLC. Stop the reaction strictly at 45–50% conversion .

-

Reasoning: Beyond 50% conversion, the enzyme begins to process the slower (R)-enantiomer, drastically lowering the enantiomeric excess (ee) of the product.

-

-

Separation:

-

Filter off the enzyme beads (can be recycled 5–10 times).

-

Chemical Separation: The mixture contains (S)-Acid and (R)-Ester. Wash the organic phase with aqueous Sodium Carbonate (

). -

The (S)-Ibuprofen moves to the aqueous phase (as salt). The (R)-Ester remains in the organic phase.

-

Acidify the aqueous phase to recover pure (S)-Ibuprofen.

-

-

Racemization Loop (Critical for Economy):

-

Treat the recovered (R)-ester with catalytic base (e.g., DBU) or heat to racemize it back to the starting material. Recycle this into the next batch to achieve theoretical 100% yield.

-

Method C: Asymmetric Hydrovinylation (Feedstock Technology)

Principle: This modern catalytic method constructs the chiral center by adding ethylene to a vinyl arene (styrene derivative). It uses earth-abundant metals (Nickel or Cobalt) or Copper-hydride systems, offering a route from simple petrochemical feedstocks.

Pathway:

Vinyl Arene + Ethylene

Protocol: Ni-Catalyzed Hydrovinylation

Materials:

-

Precursor: 4-isobutylstyrene (for Ibuprofen).

-

Catalyst: [(Allyl)NiBr]₂ dimer + Chiral Phosphoramidite Ligand (e.g., (R)-MonoPhos).

-

Activator: NaBARF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) – creates the cationic Ni species.

-

Reagent: Ethylene gas (1 atm).

Step-by-Step Workflow:

-

Catalyst Activation (Cryogenic):

-

In a Schlenk flask under Argon, dissolve Ni-precursor and Ligand in dry

at -78°C. -

Add NaBARF activator. The solution color typically shifts, indicating cationic species formation.

-

-

Reaction:

-

Introduce Ethylene gas (balloon pressure or slight overpressure).

-

Add 4-isobutylstyrene slowly.

-

Stir at -70°C to -50°C . Low temperature is crucial to prevent isomerization of the double bond (which destroys chirality).

-

-

Oxidation (The Transformation to Profen):

-

Isolate the chiral alkene (3-aryl-1-butene).

-

Subject to Ruthenium-catalyzed oxidation (

,

-

Comparative Data Analysis

| Feature | Method A: Hydrogenation | Method B: Hydrovinylation | Method C: Bio-Resolution |

| Primary Target | Naproxen | Ibuprofen / Fenoprofen | Ibuprofen / Ketoprofen |

| Enantiomeric Excess | > 98% ee | 90–96% ee | > 99% ee (at <50% conv) |

| Yield (Single Pass) | > 95% | 85–90% | Max 50% |

| Atom Economy | Excellent (100%) | Good (Ethylene addition) | Poor (unless R-isomer recycled) |

| Cost Driver | Ru/Ligand IP | Cryogenic conditions | Enzyme cost & Recycling |

| Scalability | Multi-ton (Industrial) | Pilot Scale | Multi-ton (Batch) |

References

-

Noyori, R., et al. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes." Journal of the American Chemical Society. [Link]

-

Cai, W. C., et al. (2020). "Recent Advances in the Synthesis of Ibuprofen and Naproxen." Molecules. [Link]

-

RajanBabu, T. V., et al. (2009).[4] "Catalytic Asymmetric Synthesis Using Feedstocks: An Enantioselective Route to 2-Arylpropionic Acids." Journal of the American Chemical Society. [Link]

-

Carvalho, P. O., et al. (2006). "Lipase-catalyzed kinetic resolution of profen esters." Brazilian Journal of Pharmaceutical Sciences. [Link] (General Journal Link for verification)

-

Buchwald, S. L., et al. (2024). "CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes." Journal of the American Chemical Society. [Link]

Sources

- 1. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Applications of (R)-2-m-Tolyl-propionic Acid in Medicinal Chemistry

[1]

Executive Summary & Chemical Significance[1][2][3]

(R)-2-m-Tolyl-propionic acid is a critical chiral probe and intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Structurally, it represents the core scaffold of the "profen" class, lacking the extended lipophilic tails found in marketed drugs like Ibuprofen (4-isobutyl) or Fenoprofen (3-phenoxy).[1]

In medicinal chemistry, this compound serves three primary high-value functions:

-

Metabolic Probe: It is used to map the in vivo unidirectional chiral inversion (R

S) pathway, a unique metabolic feature of 2-arylpropionic acids.[1] -

Chiral Resolution Standard: It acts as a benchmark substrate for developing enzymatic kinetic resolution protocols (e.g., using Candida rugosa lipase).

-

Fragment-Based Drug Design (FBDD): Its 3-methyl substitution pattern mimics the steric demand of Ketoprofen and Fenoprofen precursors, making it a valuable fragment for Structure-Activity Relationship (SAR) studies.[1]

Detailed Applications

Application A: The Metabolic "R-to-S" Inversion Probe

Context: The pharmacological activity of profens resides almost exclusively in the (S)-enantiomer (COX inhibition).[1] However, the (R)-enantiomer often undergoes a unidirectional inversion to the (S)-form in vivo.[1] (R)-2-m-Tolyl-propionic acid is the ideal "minimalist" substrate to study this phenomenon because it lacks competing metabolic handles (like hydroxylation sites on long alkyl chains).[1]

Mechanism: The inversion is not a simple racemization but a specific enzymatic pathway involving the formation of a Coenzyme A thioester.[1]

-

Activation: (R)-acid is converted to (R)-Acyl-CoA by Long-chain fatty acyl-CoA synthetase.[1]

-

Epimerization:

-Methylacyl-CoA racemase (AMACR) converts (R)-Acyl-CoA to (S)-Acyl-CoA.[1] -

Hydrolysis: (S)-Acyl-CoA is hydrolyzed by Acyl-CoA hydrolase to release the active (S)-acid.[1]

Application B: Biocatalytic Kinetic Resolution

Context: Obtaining enantiopure profens is a major industrial challenge.[1] (R)-2-m-Tolyl-propionic acid is frequently used to validate the enantioselectivity (E-value) of novel lipases and esterases.[1]

Workflow: A racemic ester of the acid is subjected to enzymatic hydrolysis.[1] The enzyme preferentially hydrolyzes the (S)-ester, leaving the unreacted ester enriched in the (R)-configuration.[1] This allows for the isolation of high-purity (R)-2-m-Tolyl-propionic acid for mechanistic studies.[1]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution to Isolate (R)-Enantiomer

Objective: To isolate (R)-2-m-Tolyl-propionic acid from its racemate with >98% enantiomeric excess (ee).[1]

Reagents:

-

Substrate: Racemic 2-m-tolyl-propionic acid ethyl ester (50 mM)[1]

-

Biocatalyst: Candida rugosa Lipase (CRL) (Type VII, immobilized)

-

Solvent: Phosphate Buffer (0.1 M, pH 7.[1]0) / Toluene biphasic system (or pure buffer)

-

Stop Solution: 1M HCl

Methodology:

-

Preparation: Dissolve 1.0 g of racemic ester in 10 mL of Toluene. Add to 40 mL of Phosphate Buffer.[1]

-

Initiation: Add 50 mg of immobilized CRL enzyme. Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor reaction progress via HPLC (see Protocol 2) every 2 hours.

-

Termination: Stop reaction when conversion reaches ~55% (theoretical max yield of R-ester is 50%; over-conversion ensures removal of all S-ester).

-

Extraction: Acidify to pH 2.0 with HCl. Extract with Ethyl Acetate (3x).

-

Separation: Wash organic layer with saturated NaHCO

. -

Hydrolysis: Evaporate organic layer.[1] Hydrolyze the isolated (R)-ester using LiOH/THF/Water to obtain pure (R)-2-m-Tolyl-propionic acid .

Protocol 2: Chiral HPLC Analysis (Enantiomeric Excess Determination)

Objective: Quantify the ratio of (R) and (S) enantiomers.

| Parameter | Setting |

| Column | Chiralcel OJ-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic acid (98 : 2 : 0.[1]1) |

| Flow Rate | 0.8 mL/min |

| Detection | UV @ 254 nm |

| Temperature | 25°C |

| Elution Order | Typically (R)-isomer elutes first on OJ-H (Verify with standard) |

Visualizations & Pathways

Diagram 1: Metabolic Inversion Pathway (R S)

This diagram illustrates the specific enzymatic activation and epimerization cycle occurring in the liver.[1]

Figure 1: The unidirectional chiral inversion pathway mediated by Coenzyme A intermediates.

Diagram 2: Kinetic Resolution Workflow

This flowchart details the separation logic for obtaining the pure R-enantiomer.

Figure 2: Biocatalytic workflow for the isolation of (R)-2-m-Tolyl-propionic acid.

Comparative Data: Profen Analogs

The following table contextualizes (R)-2-m-Tolyl-propionic acid within the broader class of 2-arylpropionic acids.

| Compound | 3-Position Substituent | Primary Clinical Use | Inversion Rate (R |

| (R)-2-m-Tolyl-propionic acid | Methyl (-CH | Experimental Probe | High (Model System) |

| Fenoprofen | Phenoxy (-OPh) | Analgesic / Arthritis | Moderate |

| Ketoprofen | Benzoyl (-COPh) | Analgesic / Anti-inflammatory | Low (Species dependent) |

| Ibuprofen | (4-isobutyl)* | OTC Analgesic | High (~60% in humans) |

*Note: Ibuprofen is substituted at the 4-position, but shares the same chiral inversion mechanism.[1]

References

-

Hutt, A. J., & Caldwell, J. (1983).[1] The metabolic chiral inversion of 2-arylpropionic acids—a novel route with pharmacological consequences.[1][6] Journal of Pharmacy and Pharmacology.

-

Siódmia, T., et al. (2013).[1][7] Lipase-immobilized magnetic chitosan nanoparticles for kinetic resolution of (R,S)-ibuprofen.[1][7] Journal of Molecular Catalysis B: Enzymatic.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67108859, (R)-2-m-Tolyl-propionic acid.[1]

-

Tracy, T. S. (2004). Metabolic Chiral Inversion of 2-Arylpropionic Acids. Current Drug Metabolism.

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-2-m-Tolyl-propionic acid | C10H12O2 | CID 67108859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

Application Note: Quantitative Analysis of Volatile Organic Acids by Gas Chromatography

Abstract

Volatile fatty acids (VFAs), or short-chain fatty acids (SCFAs), are crucial intermediates in various biological and industrial processes, including anaerobic digestion, fermentation, and gut microbiome metabolism. Their accurate quantification is essential for process monitoring, quality control, and scientific research. This guide provides a comprehensive framework for the robust analysis of VFAs (typically C2-C7) using Gas Chromatography (GC). We delve into the critical aspects of sample preparation, instrument configuration, and analytical protocols, emphasizing the rationale behind each methodological choice to ensure data integrity and reproducibility. Both direct injection and derivatization-based workflows are discussed, equipping researchers and professionals with the necessary expertise to develop and validate a reliable VFA analysis method.

Principle of the Method & Core Challenges

Gas chromatography is the premier technique for separating and quantifying VFAs due to their inherent volatility. The fundamental principle involves volatilizing the sample in a heated inlet, separating the individual acids on a chromatographic column based on their boiling points and interaction with the column's stationary phase, and detecting them as they elute.

However, the analysis of VFAs is not without its challenges. These molecules are highly polar due to their carboxyl functional groups, which leads to several analytical hurdles:

-

Peak Tailing: The polar carboxyl groups can interact strongly with any active sites within the GC system (inlet liner, column), causing asymmetrical, tailing peaks that are difficult to integrate and quantify accurately[1][2].

-

Aqueous Sample Matrices: Many VFA samples (e.g., fermentation broths, rumen fluid) are aqueous. Direct injection of water can damage certain GC columns, lead to poor peak shapes due to the large vapor volume produced, and contaminate the inlet[3][4].

-

Analyte Adsorption: The high polarity of VFAs can cause them to "stick" to surfaces, leading to poor recovery and reproducibility.

A well-designed method directly addresses these challenges through strategic sample preparation and careful selection of GC components.

Critical Experimental Considerations: The "Why" Behind the "How"

A robust method is built on informed decisions. This section explains the causality behind key experimental choices.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is the most critical step and can involve direct analysis or derivatization.

A. Direct Aqueous Injection Approach

This is the fastest method but requires specific considerations to mitigate the challenges of injecting water and free acids.

-

Acidification: This is a non-negotiable step. The sample must be acidified (typically to pH < 3) using a non-volatile mineral acid like phosphoric, sulfuric, or metaphosphoric acid[5][6].

-

Causality: In a neutral or basic solution, VFAs exist as non-volatile carboxylate salts (R-COO⁻). By adding a strong acid, we protonate the salts to their free acid form (R-COOH), which is significantly more volatile and suitable for GC analysis. Using a volatile acid like formic or hydrochloric acid should be avoided as it can co-elute with early-eluting VFAs and interfere with analysis[6].

-

-

Centrifugation & Filtration: Samples should be centrifuged to remove particulate matter, and the supernatant filtered (e.g., through a 0.45 µm filter)[5].

-

Causality: Particulates can clog injection syringes and contaminate the GC inlet liner, leading to sample carryover and system instability.

-

B. Extraction & Derivatization Approach

This approach is often more robust, provides cleaner extracts, and yields better chromatography by chemically modifying the VFAs.

-

Liquid-Liquid Extraction (LLE): After acidification, VFAs can be extracted into an organic solvent like diethyl ether or dimethyl carbonate (DMC)[3][4][7].

-

Causality: LLE removes the problematic water matrix and concentrates the analytes, improving sensitivity. DMC is a less hazardous alternative to other solvents[3].

-

-

Derivatization: This process converts the polar carboxylic acids into less polar, more volatile esters, most commonly Fatty Acid Methyl Esters (FAMEs)[8][9].

-

Causality: By converting the R-COOH group to an R-COOCH₃ group, we eliminate the capacity for hydrogen bonding. This results in significantly sharper, more symmetrical peaks and improved thermal stability[2][10]. Common derivatization reagents include Boron Trifluoride (BF₃) in methanol or silylating agents like MTBSTFA[11].

-

The overall analytical workflow can be visualized as follows:

GC System Configuration

-

Inlet: A split/splitless inlet is standard. For trace analysis, splitless mode is used, while split mode is used for more concentrated samples to prevent overloading the column. The inlet liner should be deactivated silica to minimize analyte adsorption.

-

Column Selection: This is arguably the most critical hardware choice. Standard non-polar columns are unsuitable for free acids.

-

Rationale: Specialized polar, acid-modified capillary columns are required. These columns have a stationary phase, typically a bonded polyethylene glycol (PEG) that has been treated to give it acidic characteristics. This "acid-deactivated" surface shields the polar analytes from interacting with the underlying silica, resulting in excellent peak shapes even for underivatized acids[1][12].

-

Recommended Phases:

-

FFAP (Free Fatty Acid Phase): A nitroterephthalic acid-modified PEG phase, considered a gold standard for VFA analysis[1][13].

-

Nukol™: Another acid-modified PEG phase known for excellent performance with volatile acidic compounds[5][12][13].

-

DB-FATWAX UI: A highly inert wax-type column that shows excellent stability with repeated aqueous injections[1].

-

-

-

Detector Selection:

-

Flame Ionization Detector (FID): The most common choice. It is robust, reliable, has a wide linear range, and provides a uniform response for hydrocarbons, making it ideal for quantification[14].

-

Mass Spectrometer (MS): Provides definitive identification of analytes based on their mass spectra, which is invaluable for method development and confirming peak identities in complex matrices[14].

-

Detailed Protocol: Direct Aqueous Injection GC-FID

This protocol is designed for the routine analysis of VFAs in a matrix like centrifuged anaerobic digester fluid or bacterial culture media.

Materials and Reagents

-

VFA Standards: Acetic, propionic, isobutyric, butyric, isovaleric, valeric, and caproic acids (ACS grade or higher).

-

Internal Standard (IS): 2-Ethylbutyric acid or Heptanoic acid.

-

Acidifying Reagent: 25% (w/v) Metaphosphoric acid solution[5].

-

Reagent Water: Deionized water, 18 MΩ·cm.

-

Glassware: Volumetric flasks, pipettes, autosampler vials with PTFE-lined septa.

Standard Preparation

-

Primary Stock (1000 mg/L): Prepare a mixed stock solution containing all target VFAs at 1000 mg/L in reagent water.

-

Internal Standard Stock (1000 mg/L): Prepare a separate stock of the internal standard.

-

Calibration Standards: Create a series of calibration standards (e.g., 10, 50, 100, 250, 500 mg/L) by diluting the primary stock. Spike each calibration level with the internal standard to a final concentration of 100 mg/L.

-

Self-Validation: The linearity of the resulting calibration curve (R² > 0.995) is the first check of system performance.

-

Sample Preparation Protocol

-

Homogenize: Thaw frozen samples completely and vortex thoroughly.

-

Centrifuge: Transfer ~1.5 mL of the sample to a microcentrifuge tube and centrifuge at >10,000 x g for 10 minutes to pellet solids[5].

-

Acidify & Add IS: Transfer 500 µL of the clear supernatant to a clean tube. Add 100 µL of the acidifying reagent (25% metaphosphoric acid) and 50 µL of the 1000 mg/L internal standard stock[5].

-

Vortex & Incubate: Vortex the mixture for 10 seconds. Let it stand for at least 10 minutes (or on ice for 30 minutes) to allow for complete protein precipitation[5].

-

Final Centrifugation: Centrifuge again at >10,000 x g for 10 minutes.

-

Transfer: Carefully transfer the final supernatant to a GC vial for analysis.

GC Operating Conditions

The following table provides a validated starting point for a standard VFA analysis.

| Parameter | Condition | Rationale |

| GC System | Agilent 8890 or equivalent with FID | Standard, robust platform. |

| Column | Agilent J&W DB-FFAP, 30 m x 0.32 mm x 0.5 µm | Specialized column for excellent free acid peak shape[1]. |

| Inlet | Split/Splitless | Flexibility for different concentrations. |

| Inlet Temp | 250 °C | Ensures rapid volatilization of C2-C7 acids. |

| Split Ratio | 10:1 | Prevents column overload for typical sample concentrations. |

| Injection Vol. | 1 µL | Standard volume for liquid injections. |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |

| Constant Flow | 3.0 mL/min | Optimized for column dimensions. |

| Oven Program | 100 °C (hold 1 min), ramp 8 °C/min to 200 °C (hold 5 min) | Provides separation of early eluters while ensuring heavier compounds elute. |

| Detector | FID | Universal hydrocarbon detector. |

| Detector Temp | 275 °C | Prevents condensation of analytes in the detector. |

| H₂ Flow | 30 mL/min | Fuel for the flame. |

| Air Flow | 400 mL/min | Oxidizer for the flame. |

| Makeup Flow | 25 mL/min (N₂) | Improves peak shape by sweeping analytes through the detector quickly. |

Data Analysis & Quantification

-

Peak Identification: Identify peaks in the sample chromatogram by comparing their retention times to those of the authenticated calibration standards.

-

Calibration Curve: For each VFA, plot the ratio of the analyte peak area to the internal standard peak area against the known concentration. Perform a linear regression to generate a calibration curve.

-

Quantification: Calculate the concentration of each VFA in the unknown sample using the generated regression equation. The use of an internal standard corrects for variations in injection volume and instrument response.

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |

| Broad, Tailing Peaks | Insufficient acidification; active sites in the inlet/column; column degradation. | Ensure sample pH is < 3; replace inlet liner; trim the first ~15 cm of the column or replace it. |

| No/Small Peaks | Syringe clog; low sample concentration; incorrect inlet settings (e.g., split ratio too high). | Clean or replace syringe; check sample prep; use splitless injection for trace samples. |

| Ghost Peaks | Carryover from a previous injection; septum bleed. | Run a solvent blank to confirm; bake out the column; use high-quality septa. |

| Retention Time Drift | Column aging; leak in the system; carrier gas flow changes. | Condition the column; perform a leak check; verify gas pressures and flows. |

References

-

National Institutes of Health (NIH). (n.d.). Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction. Retrieved from [Link][3][4]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link][15]

-

PubMed Central (PMC). (n.d.). Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants. Retrieved from [Link][16]

-

YouTube. (2021, May 9). Sample Preparation for Fatty Acid Composition Analysis_Fatty Acid Methy Ester (FAME) Preparation-GC. Retrieved from [Link][8]

-

Agilent Technologies. (2018, April 5). A comparison study of the analysis of volatile organic acids and fatty acids. Retrieved from [Link][1]

-

National Institutes of Health (NIH). (n.d.). Quantitative gas chromatographic analysis of volatile fatty acids in spent culture media and body fluids. Retrieved from [Link][17]

-

ResearchGate. (n.d.). Critical analysis of methods for the measurement of volatile fatty acids. Retrieved from [Link][2]

-

ResearchGate. (n.d.). Gas-Chromatographic Determination of Volatile Fatty Acids in Aqueous Samples by Direct Injection. Retrieved from [Link][18]

-

Siedlecka, E. M., et al. (n.d.). Determination of Volatile Fatty Acids in Environmental Aqueous Samples. Polish Journal of Environmental Studies. Retrieved from [Link][19]

-

MDPI. (n.d.). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox. Retrieved from [Link][20]

-

Scientific Research Publishing. (n.d.). Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID. Retrieved from [Link][7]

-

ResearchGate. (n.d.). The gas chromatographic determination of volatile fatty acids in wastewater samples. Retrieved from [Link][21]

-

North Dakota State University (NDSU). (n.d.). Determination of Volatile Fatty Acids (in Rumen Fluid). Retrieved from [Link][5]

-

ResearchGate. (n.d.). How to acidify samples when using GC-FID for free Volatile Fatty Acid quantification?. Retrieved from [Link][6]

-

PubMed. (2017, May 1). Derivatization and Gas Chromatography of Fatty Acids From Yeast. Retrieved from [Link][9]

-

Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link][10]

-

National Institutes of Health (NIH). (n.d.). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Retrieved from [Link][11]

Sources

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ndsu.edu [ndsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE) [scirp.org]

- 8. youtube.com [youtube.com]

- 9. Derivatization and Gas Chromatography of Fatty Acids from Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 14. Volatile Fatty Acid (VFA) Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 15. organomation.com [organomation.com]

- 16. Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative gas chromatographic analysis of volatile fatty acids in spent culture media and body fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pjoes.com [pjoes.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Quantitation of Short and Medium Chain Fatty Acids (SCFAs/MCFAs) in Biological Matrices via LC-MS/MS

Abstract & Introduction

Short and medium-chain fatty acids (SCFAs/MCFAs) are critical signaling molecules in the microbiome-gut-brain axis. However, their analysis is plagued by three analytical hurdles: high volatility , poor ionization efficiency , and lack of chromophores . Traditional GC-MS requires tedious extraction and is limited by thermal instability. Direct LC-MS suffers from poor retention of hydrophilic C2–C4 acids on reverse-phase columns.[1]

This protocol details a chemical derivatization strategy using 3-Nitrophenylhydrazine (3-NPH).[1][2][3][4][5][6][7][8] This method converts volatile carboxylic acids into stable, hydrophobic hydrazides. The resulting derivatives exhibit exceptional retention on C18 columns (resolving critical isomers like butyrate/iso-butyrate) and provide a ~100-fold increase in sensitivity via negative electrospray ionization (ESI-) due to the resonance-stabilized nitrogen anion.

Chemical Strategy & Mechanism

The core of this protocol is the carbodiimide-catalyzed coupling of the carboxylic acid to 3-NPH.

Reaction Mechanism[5][9]

-

Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, forming an unstable O-acylisourea intermediate.

-

Nucleophilic Attack: The hydrazine group of 3-NPH attacks the activated carbonyl.

-

Stabilization: Pyridine acts as a base catalyst, driving the reaction to completion to form the stable amide bond.

Visualization: Reaction Pathway

Figure 1: The EDC-catalyzed derivatization of fatty acids with 3-NPH transforms volatile analytes into stable, ionizable species.

Materials & Reagents

Critical Reagents

-

Derivatization Reagent: 3-Nitrophenylhydrazine hydrochloride (3-NPH) [Sigma 97%].

-

Activator: EDC HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) [Sigma]. Note: Highly hygroscopic; store at -20°C.

-

Catalyst: Pyridine [Anhydrous].

-

Internal Standards (IS): 13C2-Acetate, 13C6-Butyrate, or d3-Octanoate.

Preparation of Working Solutions

| Solution | Concentration | Preparation Instructions | Stability |

| 3-NPH Solution | 200 mM | Dissolve in 50% Aqueous Methanol. | Prepare Fresh |

| EDC Solution | 120 mM | Dissolve in 50% Aqueous Methanol. | Use within 4 hours |

| Pyridine Base | 6% (v/v) | Dilute Pyridine in 50% Aqueous Methanol. | 1 Week |

| Quenching Sol. | 0.5% Formic | 0.5% Formic Acid in 10% Aqueous Acetonitrile. | 1 Month |

Experimental Protocol

Workflow Visualization

Figure 2: Step-by-step sample preparation workflow ensuring protein removal and complete derivatization.

Step-by-Step Methodology

-

Sample Extraction:

-

Aliquot 50 µL of sample (plasma or fecal homogenate) into a 1.5 mL tube.

-

Add 150 µL of Internal Standard Solution (in 75% Methanol).

-

Vortex for 30s and centrifuge at 12,000 × g for 10 min at 4°C to pellet proteins.

-

-

Derivatization Reaction:

-

Transfer 50 µL of the clarified supernatant to a new vial/plate.

-

Add 25 µL of 200 mM 3-NPH solution .

-

Add 25 µL of 120 mM EDC / 6% Pyridine solution .

-

Critical: Cap immediately to prevent evaporation of short-chain acids.

-

Incubate at 40°C for 30 minutes (heating block or thermomixer).

-

-

Quenching:

-

Add 400 µL of Quenching Solution (0.5% Formic acid in 10% ACN).

-

Vortex and transfer to LC vials.

-

LC-MS/MS Conditions

Instrument: Waters Acquity UPLC H-Class / Xevo TQ-S (or equivalent Triple Quad). Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[2] Column Temp: 40°C.

Mobile Phases

Gradient Profile

| Time (min) | Flow (mL/min) | % A | % B | Curve |

| 0.00 | 0.40 | 85 | 15 | Initial |

| 2.00 | 0.40 | 70 | 30 | Linear |

| 8.00 | 0.40 | 5 | 95 | Linear |

| 9.00 | 0.40 | 5 | 95 | Hold |

| 9.10 | 0.40 | 85 | 15 | Re-equilibrate |

| 12.00 | 0.40 | 85 | 15 | End |

MS Source Parameters (ESI Negative)

-

Capillary Voltage: 2.5 kV

-

Desolvation Temp: 500°C

-

Desolvation Gas: 1000 L/hr

-

Cone Voltage: Optimized per analyte (typically 20-30 V)

MRM Transitions & Data Acquisition

The 3-NPH derivatives produce a characteristic fragment ion at m/z 137.1 (aminonitrophenyl anion) or m/z 152 (neutral loss). The transitions below use the most abundant product ions.

| Analyte | Carbon Chain | Precursor (m/z) [M-H]- | Product (m/z) | Cone (V) | Collision (eV) |

| Acetate | C2 | 194.1 | 137.1 | 25 | 18 |

| Propionate | C3 | 208.1 | 137.1 | 25 | 20 |

| Butyrate | C4 | 222.1 | 137.1 | 30 | 22 |

| Iso-Butyrate | C4 (Iso) | 222.1 | 137.1 | 30 | 22 |

| Valerate | C5 | 236.1 | 137.1 | 30 | 24 |

| Iso-Valerate | C5 (Iso) | 236.1 | 137.1 | 30 | 24 |

| Caproate | C6 | 250.2 | 137.1 | 35 | 26 |

| Octanoate | C8 | 278.2 | 137.1 | 35 | 28 |

| Decanoate | C10 | 306.2 | 137.1 | 40 | 30 |

| IS (13C2-Acetate) | Internal Std | 196.1 | 137.1 | 25 | 18 |

Note: Isomeric separation (e.g., Butyrate vs. Iso-butyrate) relies on chromatographic resolution. The C18 column typically elutes Iso-forms before straight chains.

Validation & Troubleshooting

Validation Criteria (FDA Bioanalytical Guidelines)

-

Linearity: R² > 0.99 over range 0.1 µM – 1000 µM.

-

Accuracy: ±15% (±20% at LLOQ).

-

Precision: CV < 15%.[5]

-

Matrix Effect: Assess by spiking post-extraction. 3-NPH derivatives are relatively resistant to matrix suppression due to high elution times (high % Organic).

Troubleshooting Guide

-

Low Sensitivity: Check EDC quality. EDC hydrolyzes rapidly in moisture. If the pellet is sticky/wet, discard.

-

Peak Tailing: Usually indicates column overload or pH mismatch. Ensure Mobile Phases contain 0.1% Formic Acid to keep the hydrazide protonated/neutral during separation (though detected as anion).

-

Ghost Peaks: 3-NPH can react with ketones (e.g., acetone). Avoid acetone in glassware cleaning.

References

-

Han, J., et al. (2015). "Liquid chromatography-mass spectrometry method for profiling of short-chain fatty acids and their derivatives." Analytica Chimica Acta.

-

Shimadzu Corporation. "LC/MS/MS Method Package for Short Chain Fatty Acids." Application Note.

-

FDA (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[9][10][11]

-

Protocols.io. "3-NPH derivatization of short chain fatty acid."[1][4] Detailed Reagent Prep.

Sources

- 1. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 2. BAF_Protocol_015_ 3-NPH derivatization of short chain fatty acid [protocols.io]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. diva-portal.org [diva-portal.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. labs.iqvia.com [labs.iqvia.com]

Using (R)-2-m-Tolyl-propionic acid in asymmetric catalysis

Application Note: Strategic Utilization of (R)-2-m-Tolyl-propionic Acid in Asymmetric Synthesis

Executive Summary

(R)-2-m-Tolyl-propionic acid (CAS: 213406-28-1) serves as a critical chiral building block in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and as a robust resolving agent for chiral amines. While often viewed merely as a structural analog to Ibuprofen or Ketoprofen, its specific meta-substitution pattern offers unique steric properties that enhance chiral discrimination in diastereomeric salt resolutions.

This guide provides a dual-stream workflow:

-

Synthesis: A high-pressure asymmetric hydrogenation protocol to generate high-enantiomeric excess (ee) (R)-2-m-Tolyl-propionic acid using Ru-BINAP catalysis.

-

Application: A validated protocol for utilizing the synthesized acid as a resolving agent to separate racemic amines, a critical step in early-phase drug discovery where high-throughput screening of chiral bases is required.

Module A: Asymmetric Synthesis via Ru-BINAP Catalysis

Objective: Synthesize (R)-2-m-Tolyl-propionic acid with >95% ee from its achiral precursor.

Scientific Rationale (The "Why"): Classical resolution of the acid itself is inefficient (max 50% yield). Asymmetric hydrogenation using Ruthenium(II)-BINAP complexes is the preferred industrial route. The mechanism relies on the coordination of the carboxylate oxygen to the Ru center, creating a rigid chelate that directs the hydride transfer to the Re or Si face of the olefin.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical coordination step that enforces stereocontrol.

Caption: Catalytic cycle for the asymmetric hydrogenation of

Experimental Protocol

Materials:

-

Substrate: 2-(3-methylphenyl)acrylic acid (10.0 mmol).

-

Catalyst: [Ru(OAc)₂((S)-BINAP)] (0.1 mmol, 1 mol%). Note: Use (S)-BINAP to obtain the (R)-acid product due to the specific quadrant blocking of the ligand.

-

Solvent: Degassed Methanol (MeOH). Strictly anhydrous conditions are not required, but oxygen must be excluded.

-

Gas: Hydrogen (H₂) grade 5.0.

Step-by-Step Procedure:

-

Inert Handling: In a nitrogen-filled glovebox, charge a stainless steel autoclave (100 mL) with the substrate (1.62 g) and the Ru-catalyst (84 mg).

-

Solvation: Add degassed MeOH (30 mL). The substrate must be fully dissolved. If solubility is poor, a minor amount of Toluene can be added, but MeOH is critical for the proton-transfer mechanism.

-

Purging: Seal the autoclave. Purge with H₂ (pressurize to 10 atm, release) three times to remove residual N₂/O₂.

-

Reaction: Pressurize to 50 atm (approx. 735 psi) H₂. Stir vigorously (1000 rpm) at 30°C for 24 hours.

-

Critical Insight: Unlike Rh-catalyzed hydrogenations which often require ambient pressure, Ru-BINAP carboxylate hydrogenations are kinetically slow and require high pressure to ensure turnover.

-

-

Workup: Vent the hydrogen gas carefully. Concentrate the solvent under reduced pressure (rotary evaporator).

-

Purification: The residue is typically pure enough for use. If the catalyst remains colored, filter through a short pad of silica using Ethyl Acetate.

Expected Yield: >95% quantitative conversion. Expected ee: 92-96% (Determined via Chiral HPLC, see Module C).

Module B: Application as a Chiral Resolving Agent

Objective: Use the synthesized (R)-2-m-Tolyl-propionic acid to resolve a racemic amine (Model: rac-1-Phenylethylamine).

Scientific Rationale: (R)-2-m-Tolyl-propionic acid acts as a "Pasteur" agent. It reacts with a racemic amine to form two diastereomeric salts:

-

(R)-Acid : (R)-Amine (Salt A)

-

(R)-Acid : (S)-Amine (Salt B) These salts possess different lattice energies and solubilities in specific solvents (typically alcohols or acetone), allowing physical separation via crystallization.

Resolution Workflow (DOT Visualization)

Caption: Workflow for the optical resolution of amines using (R)-2-m-Tolyl-propionic acid via diastereomeric salt crystallization.

Resolution Protocol

Materials:

-

Racemic Amine: rac-1-Phenylethylamine (10 mmol, 1.21 g).

-

Resolving Agent: (R)-2-m-Tolyl-propionic acid (10 mmol, 1.64 g).

-

Solvent: Ethanol (Absolute) or Acetone/Water (9:1).

Step-by-Step Procedure:

-

Salt Formation: In a 50 mL Erlenmeyer flask, dissolve the (R)-acid (1.64 g) in boiling Ethanol (10 mL).

-

Addition: Add the racemic amine (1.21 g) dropwise to the hot solution. The solution may cloud briefly; continue heating until clear.

-

Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours), then place in a refrigerator (4°C) overnight. Rapid cooling promotes inclusion of the wrong diastereomer.

-

Filtration: Filter the white crystals (Salt A) via vacuum filtration. Wash with cold Ethanol (2 mL).

-

Recrystallization (Crucial): The first crop often has an ee of 80-90%. Recrystallize the solid again from boiling Ethanol to upgrade ee to >99%.

-

Liberation: Suspend the purified salt in Water (10 mL) and add 1M NaOH (15 mL). Extract the liberated amine with Dichloromethane (3 x 10 mL). Dry organic layer over Na₂SO₄ and evaporate.

Module C: Analytical Validation (QC)

Objective: Quantify Enantiomeric Excess (ee) of the acid or the resolved amine.

Trustworthiness Check: Acidic chiral compounds often tail on silica-based columns due to interaction with residual silanols. The addition of Trifluoroacetic Acid (TFA) to the mobile phase is mandatory to suppress ionization and ensure sharp peak shapes.

Table 1: HPLC Method Parameters for (R)-2-m-Tolyl-propionic Acid

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : TFA (98 : 2 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Temperature | 25°C |

| Retention Times | (S)-Isomer: ~12 min; (R)-Isomer: ~15 min (Confirm with racemate) |

References

-

Noyori, R., et al. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes". Journal of Organic Chemistry.

-

Ohta, T., Takaya, H., & Noyori, R. (1988). "Stereoselective hydrogenation of olefinic bonds". Inorganic Chemistry.

-

Saigo, K., et al. (1980). "Optical Resolution of Chiral Amines via Diastereomeric Salts". Bulletin of the Chemical Society of Japan.

-

Daicel Chiral Technologies. (2023). "Application Guide for Chiral HPLC Separation of Acidic Compounds".

(Note: URLs provided are direct links to the DOI landing pages or official vendor application guides to ensure link integrity.)

Application Note: Precision Methylation of Arylacetonitriles

Executive Summary

The

Standard anhydrous protocols (NaH/LDA) often suffer from "runaway" dialkylation due to the comparable acidity of the mono-methylated product. This guide provides three distinct protocols, prioritizing Green Chemistry (Dimethyl Carbonate) for its superior selectivity (>99%), while detailing Phase Transfer Catalysis (PTC) for cost-effective scaling and Anhydrous Deprotonation for difficult substrates.

Mechanistic Insight & Selectivity Challenge

The

-

The Problem: The introduction of an electron-donating methyl group destabilizes the carbanion slightly, but not enough to prevent a second deprotonation under thermodynamic conditions. In many classical systems, the rate of the second methylation (

) competes with the first ( -

The Solution:

-

Kinetic Control: Limiting base availability (PTC).

-

Reagent Design: Using "soft" electrophiles or reagents that proceed via intermediate adducts (DMC).

-

Pathway Visualization

Figure 1: Divergence of classical alkylation (susceptible to dialkylation) versus the DMC pathway which suppresses over-reaction via a distinct intermediate.

Experimental Protocols

Method A: Green Methylation (Dimethyl Carbonate)

Best For: High selectivity (>99% mono), safety (no MeI), and environmental compliance. Mechanism: DMC acts as both solvent and methylating agent. The reaction proceeds via a methoxycarbonyl intermediate which decarboxylates, preventing double activation.

Materials:

-

Substrate: Phenylacetonitrile (10 mmol)

-

Reagent/Solvent: Dimethyl Carbonate (DMC) (15 mL)

-

Base: Potassium Carbonate (

) (15 mmol, granular) -

Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 mmol) [Optional but recommended for kinetics]

Protocol:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add

(2.07 g), TBAB (0.16 g), and the arylacetonitrile substrate. -

Solvent: Add DMC (15 mL). Note: DMC is non-toxic and biodegradable.

-

Reaction: Heat the mixture to reflux (

, DMC b.p. is 90°C). Stir vigorously (>700 rpm) to ensure solid-liquid mixing. -

Monitoring: Monitor by GC-MS or HPLC. Reaction typically requires 4–12 hours depending on ring substituents.

-

Workup:

-

Filter off the solid salts (

). -

Evaporate the excess DMC (can be recycled).

-

Result: The residue is usually pure mono-methylated product.

-

Method B: Phase Transfer Catalysis (PTC)

Best For: Industrial scalability, cost reduction, and robust yield. Mechanism: Interfacial deprotonation limits the concentration of carbanion in the organic phase, statistically favoring mono-alkylation over di-alkylation compared to homogeneous conditions.

Materials:

-

Substrate: Phenylacetonitrile (10 mmol)

-

Solvent: Toluene (10 mL)

-

Aqueous Base: 50% w/w NaOH (10 mL)

-

Catalyst: TEBA (Triethylbenzylammonium chloride) (0.1 mmol, 1 mol%)

-

Reagent: Methyl Iodide (MeI) (11 mmol) [Caution: Neurotoxin]

Protocol:

-

Biphasic Setup: In a 100 mL flask, combine Toluene, Phenylacetonitrile, and TEBA.

-

Base Addition: Add the 50% NaOH solution. The mixture will form two distinct layers.

-

Reagent Addition: Cool the mixture to 10–15°C (ice bath). Add MeI dropwise over 20 minutes. Exotherm Warning.

-

Agitation: Remove ice bath and stir vigorously at room temperature for 2–4 hours.

-

Quench: Dilute with water (20 mL) and separate phases.

-

Extraction: Extract aqueous layer with Toluene (2 x 10 mL). Wash combined organics with brine and dry over

.

Method C: Anhydrous Strong Base (NaH)

Best For: Difficult substrates (sterically hindered) or lab-scale exploration where green reagents fail. Risk: Highest risk of dialkylation and safety incidents.

Protocol:

-

Inert Atmosphere: Flame-dry a flask under Argon/Nitrogen.

-

Deprotonation: Suspend NaH (60% in oil, 1.1 equiv) in anhydrous THF at 0°C.

-

Addition: Add arylacetonitrile dropwise. Evolution of

gas will occur. Stir for 30 mins until gas evolution ceases (Carbanion formation). -

Methylation: Cool to -78°C (Dry ice/Acetone). Add MeI (1.0 equiv) very slowly.

-

Crucial: Low temperature is required to differentiate the reaction rates of the starting material vs. the product.

-

-

Quench: Carefully quench with saturated

.

Comparative Data Analysis

| Metric | Method A: Green (DMC) | Method B: PTC (NaOH) | Method C: Anhydrous (NaH) |

| Mono-Selectivity | > 99% | ~85–92% | ~75–85% (Temp dependent) |

| Yield | 90–95% | 95–98% | 80–90% |

| Atom Economy | High (No salt waste if recycled) | Medium (NaI waste) | Low (NaI + Oil waste) |

| Safety Profile | Excellent (Non-toxic) | Moderate (MeI toxicity) | Poor (H2 gas, Pyrophoric) |

| Cost | Low (Catalytic base) | Very Low (Bulk chems) | High (Anhydrous solvents) |

Troubleshooting & Optimization

Decision Matrix for Process Chemists

Figure 2: Workflow for selecting the optimal methylation strategy based on substrate stability and purity requirements.

Common Issues

-

Dialkylation (The "Gem-Dimethyl" Impurity):

-

Cause: Product is more acidic or reaction temp is too high.

-

Fix: Switch to Method A (DMC). If using Method B/C, stop reaction at 90% conversion to recycle starting material rather than pushing for 100% and forming impurity.

-

-

Hydrolysis of Nitrile:

-

Cause: High temperature with aqueous base (Method B).

-

Fix: Ensure temperature <40°C. Switch to Method C (Anhydrous) if amide/acid byproducts appear.

-

-

Stalled Reaction (Method A):

-

Cause: Poor stirring (Solid-Liquid interface).

-

Fix: Use mechanical stirring or add PEG-400 as a co-catalyst to solubilize the carbonate.

-

References

-

Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

-

Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles. Organic Synthesis, 55, 91.

-

Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10, 457-464.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for NaH protocols).

Application Notes and Protocols for Enzymatic Biotransformations in the Production of Enantiopure Compounds

Introduction: The Imperative for Enantiopurity in Modern Drug Development

In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral drugs, it is often the case that only one of a pair of enantiomers elicits the desired therapeutic effect, while the other may be inactive or, in some instances, cause undesirable side effects.[1][2] This critical distinction has driven the demand for enantiomerically pure compounds, making their efficient and environmentally friendly synthesis a paramount objective in drug development.[3] Enzymatic biotransformation has emerged as a powerful and sustainable strategy to meet this demand, offering high selectivity and operation under mild conditions.[4][5]

Enzymes, as natural catalysts, possess inherent chirality, enabling them to recognize and act upon specific stereoisomers of a substrate molecule.[6] This remarkable stereoselectivity is the foundation of their utility in producing enantiopure compounds.[7] This guide provides an in-depth exploration of the principles and practical applications of enzymatic biotransformations, with a focus on providing researchers, scientists, and drug development professionals with the knowledge and protocols to implement these techniques effectively.

Core Principles of Enzymatic Stereoselection

The ability of enzymes to discriminate between enantiomers is rooted in the precise three-dimensional arrangement of their active sites. This intricate architecture creates a chiral environment where one enantiomer of a substrate molecule can bind more favorably than the other, leading to a significant difference in their reaction rates. This principle is primarily exploited through two key strategies: Kinetic Resolution and Asymmetric Synthesis .

Kinetic Resolution: This is the most common enzymatic method for separating a racemic mixture.[8] It relies on the enzyme's ability to selectively catalyze the transformation of one enantiomer at a much faster rate than the other.[1][6] This results in a mixture of the unreacted, enantioenriched starting material and the product, which can then be separated. A significant advantage of this method is its broad applicability to a wide range of substrates. However, a key limitation of classical kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[8]

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution can be employed. This strategy combines the enzymatic resolution with an in situ racemization of the less reactive enantiomer.[8] For DKR to be successful, the rate of racemization must be at least as fast as the enzymatic reaction, and the desired product should not undergo racemization.[8]

Asymmetric Synthesis: In this approach, a prochiral substrate is converted into a chiral product with high enantiomeric excess. This is achieved by enzymes that can differentiate between enantiotopic groups or faces of the substrate molecule.[9] Asymmetric synthesis is a highly efficient method as it can theoretically achieve a 100% yield of the desired enantiomer.

Key Enzyme Classes in Enantioselective Biotransformations

A diverse array of enzymes can be employed for the production of enantiopure compounds. The choice of enzyme is dictated by the specific transformation required and the nature of the substrate.

| Enzyme Class | EC Number | Typical Reaction Catalyzed | Key Advantages |

| Lipases | E.C. 3.1.1.3 | Hydrolysis of esters, transesterification | High stability, broad substrate specificity, no cofactor requirement, effective in organic solvents.[7][10] |

| Proteases | E.C. 3.4 | Hydrolysis of amides and esters | Good stereoselectivity, readily available. |

| Oxidoreductases | E.C. 1 | Asymmetric reduction of ketones, oxidation of alcohols | High enantioselectivity, access to chiral alcohols and amines.[7][11] |

| Esterases | E.C. 3.1.1 | Hydrolysis of esters | Similar to lipases, often used for smaller substrates. |

Lipases , in particular, are widely utilized in organic synthesis due to their high catalytic activity, stability, broad substrate specificity, and high stereoselectivity.[2][7] They are exceptionally versatile and have been successfully applied in the kinetic resolution of a wide range of racemic compounds to produce optically pure drug substances.[12]

Oxidoreductases , such as alcohol dehydrogenases (ADHs), are instrumental in the synthesis of chiral alcohols through the asymmetric reduction of prochiral ketones.[7] These enzymes often exhibit excellent enantioselectivity, providing access to valuable chiral building blocks for the pharmaceutical industry.[7]

Experimental Workflow: From Enzyme Screening to Optimized Production

A systematic approach is crucial for the successful development of an enzymatic biotransformation process. The following workflow outlines the key stages, from identifying a suitable enzyme to optimizing the reaction conditions for large-scale production.

Caption: A typical experimental workflow for developing an enzymatic biotransformation process.

Protocols

Protocol 1: High-Throughput Screening (HTS) of Lipases for Kinetic Resolution

This protocol describes a general method for screening a library of lipases to identify candidates for the kinetic resolution of a racemic alcohol.

1. Materials:

-

Racemic alcohol substrate

-

Library of immobilized or free lipases

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene)

-

96-well microtiter plates

-

Plate shaker with temperature control

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the racemic alcohol substrate in the chosen organic solvent.

-

Prepare a stock solution of the acyl donor in the same solvent.

-

-

Enzyme Dispensing:

-

In each well of a 96-well plate, add a specific amount of a single lipase from the library. For immobilized enzymes, this can be a few milligrams. For free enzymes, a specific volume of a stock solution is added.

-

-

Reaction Initiation:

-

To each well, add the racemic alcohol stock solution followed by the acyl donor stock solution. The final concentrations should be determined based on preliminary experiments or literature data.

-

Seal the plate to prevent solvent evaporation.

-

-

Incubation:

-

Place the plate on a shaker with controlled temperature (e.g., 30-50 °C) and agitation (e.g., 200-800 rpm).

-

Allow the reaction to proceed for a defined period (e.g., 24-48 hours).

-

-

Reaction Quenching and Sample Preparation:

-

After the incubation period, quench the reaction by adding a small amount of a suitable quenching agent (e.g., methanol) or by filtering off the immobilized enzyme.

-

Dilute an aliquot of the reaction mixture with a suitable solvent for analysis.

-

-

Analysis of Enantiomeric Excess (% ee):

-

Hit Identification:

-

Identify the lipases that exhibit both high conversion and high enantioselectivity (high % ee) as "hits" for further optimization. High-throughput screening methods can allow for the testing of several thousand mutants per day.[15]

-

Protocol 2: Optimization of a Lipase-Catalyzed Kinetic Resolution

Once a "hit" enzyme has been identified, the next step is to optimize the reaction conditions to maximize both yield and enantioselectivity.

1. Materials:

-

Selected lipase "hit"

-

Racemic alcohol substrate

-

Acyl donor

-

A range of organic solvents

-

Buffers of varying pH (for aqueous or biphasic systems)

-

Thermostated shaker/reactor

2. Procedure:

-

Solvent Selection:

-

Perform the reaction in a variety of organic solvents (e.g., hexane, toluene, MTBE, acetonitrile) to assess the impact on enzyme activity and enantioselectivity.

-

-

Temperature Optimization:

-

Conduct the reaction at different temperatures (e.g., 20°C, 30°C, 40°C, 50°C) to determine the optimal temperature for the enzyme.

-

-

pH Optimization (if applicable):

-

For reactions in aqueous or biphasic systems, evaluate a range of pH values to find the optimum for enzyme activity and stability.

-

-

Substrate and Enzyme Concentration:

-

Vary the concentrations of the racemic substrate and the enzyme to find the optimal ratio that balances reaction rate and cost-effectiveness.

-

-

Acyl Donor Selection:

-

Test different acyl donors (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride) as they can influence the reaction rate and enantioselectivity.

-

-

Time Course Analysis:

-

Monitor the reaction over time by taking samples at regular intervals to determine the optimal reaction time to achieve the desired conversion and enantiomeric excess.

-

-

Data Analysis:

-

Analyze the results from each optimization experiment to identify the combination of conditions that provides the highest enantiomeric excess and product yield.

-

Principle of Kinetic Resolution Visualization

The following diagram illustrates the fundamental principle of enzymatic kinetic resolution of a racemic mixture of a substrate (S).

Caption: Enzymatic kinetic resolution of a racemic substrate.

Analytical Methods for Determining Enantiomeric Excess

Accurate determination of enantiomeric excess is critical for evaluating the success of a biotransformation.[13] The most common and reliable methods are chromatographic techniques.

| Analytical Technique | Principle | Advantages | Disadvantages |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. | High accuracy and resolution, applicable to a wide range of compounds.[16] | Can be time-consuming for high-throughput screening.[17] |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High resolution, suitable for volatile compounds. | Requires derivatization for non-volatile compounds. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Rapid analysis, can be used for high-throughput screening. | Lower sensitivity compared to chromatographic methods. |

Conclusion and Future Outlook

Enzymatic biotransformations represent a mature and highly effective technology for the synthesis of enantiopure compounds, which are crucial for the pharmaceutical industry.[18][19] The high selectivity, mild reaction conditions, and environmental benefits of biocatalysis make it an attractive alternative to traditional chemical methods.[20] The continued discovery of novel enzymes from diverse environments and the advancement of protein engineering techniques to tailor enzyme properties will further expand the scope and efficiency of these green and sustainable processes.[21][22] As the demand for enantiomerically pure pharmaceuticals continues to grow, enzymatic biotransformations will undoubtedly play an increasingly vital role in modern drug discovery and development.[4]

References

-

Enzymatic kinetic resolution | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Kinetic resolution – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 3, 2026, from [Link]

-

Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024, October 5). MDPI. Retrieved February 3, 2026, from [Link]

-

Screens for active and stereoselective hydrolytic enzymes. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

-

Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine l Protocol Preview. (2022, October 6). YouTube. Retrieved February 3, 2026, from [Link]

-

Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization. (n.d.). PMC - PubMed Central. Retrieved February 3, 2026, from [Link]

-

Application of Enzymes in Regioselective and Stereoselective Organic Reactions. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

Enzymatic strategies for asymmetric synthesis. (2021, June 1). RSC Chemical Biology. Retrieved February 3, 2026, from [Link]

-

Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (n.d.). Almac. Retrieved February 3, 2026, from [Link]

-

Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. (2021, June 17). The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

-

Enzyme-Catalyzed Asymmetric Synthesis. (n.d.). STEM - Unipd. Retrieved February 3, 2026, from [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]

-

Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. (n.d.). PNAS. Retrieved February 3, 2026, from [Link]

-

Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. (n.d.). NIH. Retrieved February 3, 2026, from [Link]

-

Biocatalysis: Enzymatic Synthesis for Industrial Applications. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]

-

A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]

-

Oxidoreductase-Catalyzed Synthesis of Chiral Amines. (2018, October 16). ACS Catalysis. Retrieved February 3, 2026, from [Link]

-

Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers. Retrieved February 3, 2026, from [Link]

-

Lipases-catalyzed enantioselective kinetic resolution of primary alcohols. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Retrieved February 3, 2026, from [Link]

-

Screens for Active and Stereoselective Hydrolytic Enzymes | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Enzymes in the Pharmaceutical Industry: Challenges, Enzyme Types, and Applications. (2024, October 1). Norkem. Retrieved February 3, 2026, from [Link]

-

Modeling Enzymatic Enantioselectivity using Quantum Chemical Methodology. (2020, May 11). ACS Catalysis. Retrieved February 3, 2026, from [Link]

-

Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis. (n.d.). Journal of Chemical Education. Retrieved February 3, 2026, from [Link]

-